molecular formula C23H31ClN2O2 B1664773 AC-90179 HCl CAS No. 359878-19-6

AC-90179 HCl

Cat. No. B1664773
M. Wt: 403 g/mol
InChI Key: JFSJPTRVYLBFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-90179 is a high selective 5-hydroxytryptamine2A receptor inverse agonist. It is an atypical antipsychotic pharmaceutical. It has been shown to alleviate hallucinogen-induced vasocontriction and possible other harmful physical symptoms.

Scientific Research Applications

Pharmacological Characterization

AC-90179 HCl, a selective serotonin (5-HT2A) receptor inverse agonist, has been characterized pharmacologically in comparison with antipsychotics haloperidol and clozapine. This compound shows high potency as an inverse agonist and competitive antagonist at 5HT2A receptors and exhibits antagonism at 5HT2C receptors. Unlike other antipsychotic drugs, AC-90179 does not significantly interact with D2 and H1 receptors, which are often linked to dose-limiting side effects. The ability of AC-90179 to block 5-HT2A receptor signaling in vivo is demonstrated by its blockade of the effects of the 5-HT2A agonist under a fixed ratio schedule of reinforcement. AC-90179 also attenuated phencyclidine-induced hyperactivity and, unlike haloperidol and clozapine, did not impair spontaneous locomotor behavior at efficacious doses. Its limited oral bioavailability is likely due to rapid metabolism, suggesting a similar compound with increased bioavailability could have potential for treating psychosis (Vanover et al., 2004).

5-HT2A Receptor Inverse Agonists as Antipsychotics

Most antipsychotic agents are identified as potent competitive antagonists of the dopamine D2 receptor and as fully efficacious 5-HT2A receptor inverse agonists. This analysis also revealed that AC-90179 is a highly selective 5-HT2A receptor inverse agonist. The behavioral pharmacology of AC-90179 is characteristic of an atypical antipsychotic agent, indicating its potential in this therapeutic area (Weiner et al., 2001).

properties

CAS RN

359878-19-6

Product Name

AC-90179 HCl

Molecular Formula

C23H31ClN2O2

Molecular Weight

403 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide;hydrochloride

InChI

InChI=1S/C23H30N2O2.ClH/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19;/h4-11,21H,12-17H2,1-3H3;1H

InChI Key

JFSJPTRVYLBFQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC.Cl

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC.Cl

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AC-90179;  AC 90179;  AC90179;  AC-90179 HCl;  AC-90179 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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